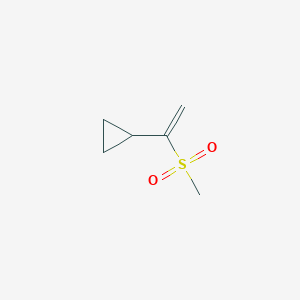

(1-Methanesulfonylethenyl)cyclopropane

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H10O2S |

|---|---|

Molecular Weight |

146.21 g/mol |

IUPAC Name |

1-methylsulfonylethenylcyclopropane |

InChI |

InChI=1S/C6H10O2S/c1-5(6-3-4-6)9(2,7)8/h6H,1,3-4H2,2H3 |

InChI Key |

BPORWPPUNOPWGY-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C(=C)C1CC1 |

Origin of Product |

United States |

Synthetic Strategies for 1 Methanesulfonylethenyl Cyclopropane and Its Derivatives

Formation of the Cyclopropane (B1198618) Core

The creation of the three-membered carbocyclic ring is the pivotal step in the synthesis of cyclopropane derivatives. Various strategies have been developed, each with distinct mechanisms, substrate scopes, and levels of stereocontrol. These can be broadly categorized into intermolecular additions to a pre-existing double bond and intramolecular cyclization reactions.

Carbene and Carbenoid Mediated Cyclopropanation

Carbene and carbenoid additions to alkenes are among the most direct and widely utilized methods for cyclopropane synthesis. These reactive intermediates, featuring a neutral divalent carbon atom, readily add across a double bond to form the cyclopropane ring in a concerted or stepwise fashion. The reactivity and selectivity of these species can be tuned by the choice of precursor, metal catalyst, and reaction conditions.

The Simmons-Smith reaction is a classic method for cyclopropanation that employs an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), generated from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. researchgate.netwikipedia.org This reaction is valued for its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product, and its tolerance of various functional groups. nrochemistry.comchemistry-reaction.com The mechanism is thought to proceed in a concerted manner through a three-centered "butterfly-type" transition state. chemistry-reaction.com

However, the application of the traditional Simmons-Smith conditions (Zn-Cu couple and CH₂I₂) to electron-deficient alkenes like vinyl sulfones can be challenging. For instance, attempts to cyclopropanate ethyl vinyl sulfone under these conditions have been reported to yield only intractable mixtures. tandfonline.com This is attributed to the reduced nucleophilicity of the double bond, which is less reactive towards the electrophilic carbenoid.

To overcome this limitation, several modifications have been developed:

The Furukawa Modification : This variant utilizes diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, generating a more reactive carbenoid. nih.govtcichemicals.com The Furukawa-modified reaction is often faster and more reproducible, particularly for substrates like carbohydrates. wikipedia.orgnih.gov

More Electrophilic Reagents : The development of more reactive and electrophilic zinc carbenoids has expanded the scope of the Simmons-Smith reaction. Reagents such as CF₃CO₂ZnCH₂I, generated from trifluoroacetic acid and the Furukawa reagent, can cyclopropanate a wider range of alkenes, including those that are less reactive, without the need for a directing hydroxyl group. organic-chemistry.org

Phase-Transfer Catalysis : Cyclopropanation of vinyl sulfones and sulfides has been successfully achieved using phase-transfer catalysis. This method involves a haloform (like chloroform (B151607) or bromoform) and a strong aqueous base in the presence of a phase-transfer catalyst such as triethylbenzylammonium chloride (TEBAC). tandfonline.com This approach generates a dihalocarbene that then adds to the vinyl sulfone.

Table 1: Phase-Transfer Catalyzed Dihalocyclopropanation of Vinyl Sulfur Compounds tandfonline.com

| Substrate | Haloform | Product | Yield (%) |

| Ethyl vinyl sulfide (B99878) | CHCl₃ | 1-Ethylthio-2,2-dichlorocyclopropane | 55 |

| Ethyl vinyl sulfone | CHCl₃ | 1-Ethylsulfonyl-2,2-dichlorocyclopropane | 60 |

| Phenyl vinyl sulfide | CHCl₃ | 1-Phenylthio-2,2-dichlorocyclopropane | 65 |

| Phenyl vinyl sulfone | CHCl₃ | 1-Phenylsulfonyl-2,2-dichlorocyclopropane | 70 |

The transition metal-catalyzed decomposition of diazo compounds is a powerful and versatile method for generating metal carbene intermediates, which then undergo cyclopropanation with alkenes. nih.gov Rhodium and copper complexes are the most commonly employed catalysts for this transformation. The electrophilic nature of the metal carbenes generated makes this method particularly suitable for electron-rich olefins, but challenges arise with electron-deficient substrates like vinyl sulfones. nih.gov

Despite these challenges, significant progress has been made:

Rhodium Catalysts : Dirhodium(II) carboxylates and carboxamidates are highly effective catalysts. For electron-deficient alkenes, the choice of ligand on the rhodium center is crucial to achieve high yields and stereoselectivity. For example, rhodium(II) catalysts derived from adamantylglycine have been shown to effectively catalyze the cyclopropanation of electron-deficient alkenes with aryldiazoacetates, affording products with high asymmetric induction. nih.gov

Copper Catalysts : Copper-based catalysts, often featuring bis(oxazoline) or pyridine-based ligands, are also widely used. The mechanism of copper-catalyzed cyclopropanation is believed to involve the formation of a copper-carbene intermediate, which then reacts with the alkene. researchgate.net

Alternative Carbene Precursors : Beyond traditional diazoacetates, N-sulfonyl-1,2,3-triazoles have emerged as stable and readily available precursors for rhodium(II) azavinyl carbenes. These intermediates react with olefins to produce cyclopropanes in high yields and with excellent diastereo- and enantioselectivity. nih.gov

Table 2: Rhodium-Catalyzed Asymmetric Cyclopropanation of an Acrylate nih.gov

| Diazo Compound | Alkene | Catalyst | Yield (%) | ee (%) |

| Phenyl diazoacetate | Methyl acrylate | Rh₂(S-TCPTAD)₄ | 85 | 96 |

| 4-Bromophenyl diazoacetate | Methyl acrylate | Rh₂(S-TCPTAD)₄ | 91 | 98 |

| 2-Naphthyl diazoacetate | Methyl acrylate | Rh₂(S-TCPTAD)₄ | 90 | 98 |

Ylides, particularly those derived from sulfur, offer a complementary approach to carbene-based methods. In these reactions, the ylide acts as a nucleophile, attacking the alkene in a conjugate addition fashion, followed by an intramolecular ring-closure to form the cyclopropane ring.

The Johnson-Corey-Chaykovsky reaction is a cornerstone of this class of transformations. It involves the reaction of a sulfur ylide with an electron-deficient alkene, such as an α,β-unsaturated ketone or ester, to yield a cyclopropane. wikipedia.orgnrochemistry.com This methodology is directly applicable to vinyl sulfones.

Sulfonium (B1226848) vs. Sulfoxonium Ylides : Two main types of sulfur ylides are used: sulfonium ylides (e.g., dimethylsulfonium methylide) and sulfoxonium ylides (e.g., dimethyloxosulfonium methylide, the Corey-Chaykovsky Reagent). organic-chemistry.org For reactions with enones, sulfoxonium ylides typically provide higher 1,4-selectivity, leading to the desired cyclopropane product, whereas sulfonium ylides may favor 1,2-addition to the carbonyl group, resulting in epoxides. wikipedia.org

Mechanism : The reaction proceeds via a nucleophilic Michael-type 1,4-addition of the ylide to the vinyl sulfone. This generates a stabilized carbanion intermediate which then undergoes an intramolecular nucleophilic substitution, with the sulfide or sulfoxide (B87167) acting as the leaving group, to close the three-membered ring. nrochemistry.comorganic-chemistry.org

Asymmetric Variants : The development of chiral sulfides and sulfoxides has enabled catalytic asymmetric versions of the Corey-Chaykovsky reaction, providing access to enantioenriched cyclopropanes. researchgate.netnih.gov For example, chiral-at-metal rhodium(III) complexes have been successfully used to catalyze the asymmetric cyclization of vinyl sulfoxonium ylides with α,β-unsaturated compounds. nih.gov

Intramolecular Cyclization Methodologies

Intramolecular cyclization provides a powerful strategy for constructing cyclopropane rings, often with a high degree of stereocontrol dictated by the conformation of the acyclic precursor. The Michael-Initiated Ring Closure (MIRC) reaction is a prominent example of this approach. rsc.orgresearchgate.netrsc.org

In a typical MIRC reaction for forming a sulfonyl cyclopropane, a nucleophile is generated at a carbon atom γ- to a sulfonyl group and β- to a suitable leaving group. The reaction is a tandem process:

Michael Addition : A nucleophile adds to an activated alkene (the Michael acceptor).

Intramolecular Cyclization : The resulting enolate or carbanion undergoes an intramolecular Sₙ2 reaction, displacing a leaving group to form the cyclopropane ring.

This strategy has been effectively applied to the synthesis of complex cyclopropanated carbohydrates from vinyl sulfone-modified furanosides. nih.gov In this case, the vinyl sulfone acts as the Michael acceptor, and a suitably positioned leaving group on the carbohydrate backbone is displaced by the intermediate carbanion, yielding the cyclopropane ring with predefined stereochemistry. nih.gov The MIRC reaction is classified into two types: Type I, where the leaving group is on the Michael acceptor, and Type II, where the leaving group is on the nucleophile. rsc.org

Asymmetric Cyclopropanation Approaches

The synthesis of enantiomerically pure cyclopropanes is of significant interest due to their prevalence in pharmaceuticals and natural products. Asymmetric cyclopropanation can be achieved through several key strategies:

Chiral Catalysts : This is one of the most powerful approaches, where a small amount of a chiral catalyst induces enantioselectivity.

Transition Metal Catalysis : Chiral rhodium and copper complexes are extensively used in the catalytic decomposition of diazo compounds, leading to highly enantioselective cyclopropanations. nih.govnih.gov Similarly, chiral-at-metal Rh(III) complexes have been shown to catalyze the asymmetric cyclopropanation of α,β-unsaturated ketoesters with sulfoxonium ylides, yielding products with up to 99% ee. organic-chemistry.org

Phase-Transfer Catalysis : Chiral phase-transfer catalysts, often derived from cinchona alkaloids, can be used to facilitate asymmetric MIRC reactions. For example, the cyclopropanation of chalcones with bromomalonate under phase-transfer conditions has been achieved with enantiomeric ratios up to 91:9. nih.gov

Organocatalysis : The use of small, chiral organic molecules as catalysts has emerged as a major field in asymmetric synthesis. Chiral amines, particularly those derived from cinchona alkaloids, have been successfully employed. rsc.orgnih.gov For instance, an organocatalytic asymmetric synthesis of highly functionalized cyclopropanes from conjugated cyanosulfones has been developed. rsc.orgresearchgate.net The reaction, catalyzed by a novel bifunctional cupreine (B190981) catalyst, proceeds via a MIRC pathway to give products as single diastereoisomers with very high enantioselectivities.

Table 3: Organocatalytic Asymmetric Cyclopropanation of Conjugated Cyanosulfones rsc.orgresearchgate.net

| Cyanosulfone Substituent (Ar) | Nucleophile | ee (%) |

| Phenyl | Diethyl bromomalonate | 92 |

| 4-Chlorophenyl | Diethyl bromomalonate | 96 |

| 4-Methylphenyl | Diethyl bromomalonate | 90 |

| 2-Naphthyl | Diethyl bromomalonate | 94 |

Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to the substrate, directing the cyclopropanation to occur on a specific face of the molecule. After the reaction, the auxiliary is removed, yielding the enantioenriched product. This method provides reliable stereocontrol but requires additional synthetic steps for attachment and removal of the auxiliary.

Incorporation of the Vinyl Sulfone Functionality

The vinyl sulfone group is a valuable functional motif in organic synthesis, acting as a Michael acceptor and a partner in cycloaddition reactions. preprints.orgorganic-chemistry.org Its synthesis has been approached through several key methodologies, including direct sulfonylation, elimination reactions, and transition metal-catalyzed processes.

Direct Sulfonylation of Alkenes and Alkynes

Direct sulfonylation involves the direct addition of a sulfonyl group across a carbon-carbon multiple bond. This approach is atom-economical and can provide access to vinyl sulfones from simple starting materials.

Various catalytic systems have been developed to facilitate this transformation. A nickel-catalyzed direct sulfonylation of alkenes with sulfonyl chlorides has been shown to be effective for a range of substrates, including unactivated alkenes. wikipedia.org Similarly, copper(I) iodide in conjunction with a bipyridine ligand catalyzes the stereoselective synthesis of (E)-alkenyl sulfones from alkenes or alkynes using sodium sulfinates. wikipedia.org Molybdenum-based catalysts, such as MoO2Dipic, can also promote the sulfonation of alkenes. scispace.com

Metal-free approaches have also gained traction. Visible-light-induced methods allow for the decarboxylative sulfonylation of cinnamic acids under photocatalyst-free conditions. wikipedia.orgtcichemicals.com Another strategy involves the use of N-iodosuccinimide (NIS) to promote a regio- and (E)-selective C(sp²)–H sulfonylation of styrenes with sulfonyl hydrazides. youtube.com Electrochemical methods offer a further alternative, enabling the synthesis of vinyl sulfones from sodium sulfinates and olefins at room temperature. wikipedia.org

Table 1: Selected Methods for Direct Sulfonylation

| Catalyst/Reagent System | Substrates | Sulfonyl Source | Key Features |

|---|---|---|---|

| Nickel/1,10-phenanthroline-5,6-dione | Alkenes, Styrenes | Sulfonyl chlorides | Good functional group compatibility. wikipedia.org |

| CuI-bpy/O₂ | Alkenes, Alkynes | Sodium sulfinates | Stereoselective for (E)-alkenyl sulfones. wikipedia.org |

| MoO₂Dipic/N-Ts-hydroxylamine | Alkenes (Styrenes) | N-Ts-hydroxylamine | Catalytic atom transfer radical addition mechanism. scispace.com |

| Visible Light (metal-free) | Cinnamic acids | Aryl sulfonate phenol (B47542) esters | Photocatalyst and oxidant-free. wikipedia.orgtcichemicals.com |

Elimination Reactions for Vinyl Sulfone Formation

Elimination reactions provide a classic and reliable route to vinyl sulfones. These methods typically involve a two-step sequence: the addition of a sulfonyl group and a leaving group across a double bond, followed by the elimination of the leaving group to generate the alkene.

A common strategy is the β-elimination of halosulfones or hydroxysulfones. organic-chemistry.org For instance, the reaction of alkenes with sodium sulfinates can proceed via an anti-addition of the sulfonyl group, followed by an elimination process to yield (E)-alkenyl sulfones. wikipedia.org The final step in a sodium iodide-mediated synthesis of vinyl sulfones from alcohols involves the elimination of hydrogen iodide (HI) from an intermediate. organic-chemistry.org Pyrolysis is another method used to induce elimination; for example, heating bis(2-acetoxyethyl)sulfone results in the elimination of two equivalents of acetic acid to form divinyl sulfone. rsc.org

Transition Metal-Catalyzed Approaches to Vinyl Sulfones

Transition metals play a pivotal role in many modern methods for vinyl sulfone synthesis, enabling reactions with high efficiency and selectivity under mild conditions. tcichemicals.com

Palladium and copper are frequently used in cross-coupling reactions. For instance, Pd- and Cu-catalyzed cross-coupling of sulfonate salts with vinyl halides or alkenyl boronic acids are established methods for forming the C(sp²)-S bond. scispace.com Nickel catalysis has been employed for the direct sulfonylation of alkenes. wikipedia.org Molybdenum catalysts have been utilized for allylic sulfonylation and for the sulfonation of alkenes via metallooxaziridine intermediates. scispace.comorganic-chemistry.org These catalytic systems often involve radical pathways or organometallic intermediates to achieve the desired transformation.

Convergent and Tandem Synthetic Pathways to the (1-Methanesulfonylethenyl)cyclopropane Scaffold

Constructing the complete this compound framework can be achieved through strategies that either form the cyclopropane ring on a vinyl sulfone precursor or install the vinyl sulfone group onto a pre-existing cyclopropane ring.

Strategies Involving Cyclopropanation of Vinyl Sulfone Precursors

This approach involves the synthesis of a suitable vinyl sulfone which then undergoes a cyclopropanation reaction. The electron-withdrawing nature of the sulfonyl group makes the adjacent double bond an excellent substrate for certain types of cyclopropanation.

One effective method is the Michael Initiated Ring Closure (MIRC) reaction. rsc.orgwikipedia.org In this strategy, a nucleophile adds to a vinyl sulfone that has a leaving group appropriately positioned on the alkyl chain. The resulting enolate then displaces the leaving group in an intramolecular fashion to form the cyclopropane ring. This has been successfully applied to vinyl sulfone-modified carbohydrates to generate complex cyclopropanated products. rsc.orgwikipedia.org

Phase-transfer catalysis has also proven effective for the cyclopropanation of vinyl sulfones, particularly in cases where other standard methods like the Simmons-Smith reaction fail. organicreactions.orgresearchgate.net This method typically employs a haloform (e.g., chloroform) and a strong base in a biphasic system with a phase-transfer catalyst. organicreactions.org Additionally, gold(I) catalysis can be used to generate a sulfur-substituted vinyl carbene equivalent, which then reacts with alkenes to form thio-substituted vinylcyclopropanes, direct precursors to the target sulfones. google.com

Table 2: Cyclopropanation Strategies for Vinyl Sulfone Precursors

| Method | Description | Key Features |

|---|---|---|

| Michael Initiated Ring Closure (MIRC) | Nucleophilic addition to a vinyl sulfone followed by intramolecular cyclization. rsc.orgwikipedia.org | Provides access to cyclopropanes with predefined stereochemistry. rsc.org |

| Phase-Transfer Catalysis | Reaction of a vinyl sulfone with a haloform and strong base under biphasic conditions. organicreactions.orgresearchgate.net | Effective where other methods like Simmons-Smith fail. organicreactions.org |

Transformations of Cyclopropane-Containing Precursors into Vinyl Sulfone Derivatives

An alternative convergent strategy involves starting with a molecule that already contains the cyclopropane ring and subsequently constructing the vinyl sulfone moiety. A key precursor for this approach is a cyclopropyl (B3062369) ketone, such as cyclopropyl methyl ketone. The transformation of the carbonyl group into the required C=C(SO₂Me) unit can be accomplished using several established olefination reactions.

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes from aldehydes or ketones. wikipedia.orgnrochemistry.com In this context, the reaction would involve a sulfonyl-stabilized phosphonate (B1237965) carbanion, such as the anion of diethyl (methylsulfonyl)methylphosphonate, which would react with cyclopropyl methyl ketone to yield this compound. The HWE reaction generally favors the formation of (E)-alkenes. wikipedia.org

The Peterson olefination utilizes an α-silylcarbanion to convert carbonyl compounds into alkenes. organic-chemistry.org This reaction has been specifically applied to the preparation of vinylic sulfones. rsc.org The reaction of the anion of a reagent like (methylsulfonyl)(trimethylsilyl)methane with cyclopropyl methyl ketone would generate a β-hydroxy silane (B1218182) intermediate, which then eliminates to form the desired product. The reaction conditions are known to be tolerant of cyclopropane rings. rsc.org

The Julia-Kocienski olefination is another highly effective method that directly employs sulfones to synthesize alkenes. wikipedia.orgorganicreactions.org In this reaction, a metalated alkyl sulfone, often an electron-deficient heteroaryl sulfone like a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone, adds to a carbonyl compound. preprints.orgwikipedia.org The subsequent rearrangement and elimination sequence yields the alkene. This method is noted for its wide functional group tolerance and typically provides high (E)-selectivity. preprints.orgwikipedia.org

Table 3: Olefination Methods for Synthesizing Vinyl Sulfones from Cyclopropyl Ketones

| Olefination Reaction | Reagent Type | Precursor | Key Features |

|---|---|---|---|

| Horner-Wadsworth-Emmons | Sulfonyl-stabilized phosphonate | Cyclopropyl methyl ketone | Well-established, generally favors (E)-alkenes. wikipedia.orgnrochemistry.com |

| Peterson Olefination | α-Silyl sulfone carbanion | Cyclopropyl methyl ketone | Tolerant of cyclopropane functionality. organic-chemistry.orgrsc.org |

Rearrangement-Based Syntheses of Vinylcyclopropanes

The synthesis of vinylcyclopropanes and their subsequent rearrangement into five-membered ring systems represents a powerful strategy in organic chemistry for the construction of complex molecular architectures. wikipedia.org While direct synthetic methods for "this compound" are not extensively detailed in the context of rearrangement-based approaches in readily available literature, the principles governing the behavior of analogous sulfonyl-substituted vinylcyclopropanes provide a strong basis for understanding potential synthetic routes.

The vinylcyclopropane-cyclopentene rearrangement is a thermally or catalytically induced isomerization that transforms a vinyl-substituted cyclopropane into a cyclopentene (B43876). wikipedia.org This process is driven by the release of ring strain in the three-membered cyclopropane ring. The mechanism of this rearrangement can proceed through either a concerted pericyclic pathway or a stepwise process involving diradical intermediates, with the operative pathway being highly dependent on the substitution pattern of the vinylcyclopropane (B126155). wikipedia.org

Electron-withdrawing substituents on the cyclopropane ring or the vinyl group can significantly influence the course and facility of these rearrangements. A sulfonyl group, such as the methanesulfonyl group in "this compound," is strongly electron-withdrawing and would be expected to activate the vinylcyclopropane system towards rearrangement.

A notable example that illustrates the influence of a sulfonyl group on the vinylcyclopropane rearrangement is the behavior of 1-[(phenylsulfonyl)methyl]-2-vinylcyclopropane. The presence of the phenylsulfonyl group facilitates the rearrangement under specific conditions. While detailed kinetic and mechanistic studies on this specific substrate are not extensively published, the general principles of vinylcyclopropane rearrangements suggest that the electron-withdrawing nature of the sulfonyl group can lower the activation energy for the ring-opening of the cyclopropane, thereby promoting the rearrangement to the corresponding cyclopentene derivative.

The following table summarizes a representative rearrangement of a sulfonyl-substituted vinylcyclopropane, providing insight into the potential transformations of "this compound."

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| trans-1-[(phenylsulfonyl)methyl]-2-vinylcyclopropane | Thermal or Lewis acid catalysis (e.g., ZnCl₂) | 3-(Phenylsulfonylmethyl)cyclopentene | Moderate to Good | researchgate.net |

In the case of "this compound," the methanesulfonyl group is directly attached to the vinyl moiety. This substitution pattern is anticipated to strongly influence the electronic properties of the double bond and, consequently, the energetics of the rearrangement. Theoretical considerations suggest that such a substitution would lower the energy of the transition state for the ring-opening step, potentially allowing the rearrangement to proceed under milder conditions than for an unsubstituted vinylcyclopropane. The expected product would be a cyclopentene derivative bearing a methanesulfonyl group.

Further research into the thermal, photochemical, and transition-metal-catalyzed rearrangements of "this compound" and its derivatives would be necessary to fully elucidate the synthetic utility of this rearrangement-based strategy and to optimize the conditions for the formation of functionalized cyclopentenes.

Reactivity and Transformations of 1 Methanesulfonylethenyl Cyclopropane

Ring-Opening Reactions of the Cyclopropane (B1198618) Moiety

The significant ring strain of the cyclopropane ring, estimated to be around 28-29 kcal/mol, is a primary driving force for its various ring-opening reactions. wikipedia.orgnih.govnih.gov This inherent energy facilitates the cleavage of the carbon-carbon bonds within the three-membered ring under various conditions, including the presence of electrophiles, nucleophiles, and transition metal catalysts.

Electrophilic Activation and Ring Cleavage

The cyclopropane ring in (1-Methanesulfonylethenyl)cyclopropane can be activated by electrophiles, leading to the cleavage of a C-C bond. This process is initiated by the attack of an electrophile on the cyclopropane ring, which behaves as a weak nucleophile. The presence of the electron-withdrawing methanesulfonyl group influences the regioselectivity of this ring-opening.

In related systems, such as donor-acceptor cyclopropanes, electrophilic activation is a well-established mode of reactivity. For instance, the reaction of cyclopropanes bearing electron-withdrawing groups with electrophiles like benzeneselenenyl chloride proceeds via electrophilic ring-opening, leading to the formation of functionalized butanedioate derivatives. While specific studies on this compound are not abundant, the general mechanism is expected to involve the formation of a cationic intermediate, which is then trapped by a nucleophile to yield the ring-opened product. The regioselectivity of the cleavage is dictated by the stability of the resulting carbocation.

Nucleophilic Attack and Ring Expansion/Fission

The presence of the strongly electron-withdrawing methanesulfonyl group renders the cyclopropane ring in this compound susceptible to nucleophilic attack. nih.gov This is a common reactivity pattern for cyclopropanes substituted with electron-accepting groups, which are often referred to as electrophilic cyclopropanes. nih.gov The reaction typically proceeds via an SN2-type mechanism, where the nucleophile attacks one of the carbon atoms of the cyclopropane ring, leading to concomitant ring opening.

Kinetic studies on analogous electrophilic cyclopropanes have shown that their reactivity towards nucleophiles, such as thiophenolates, is significantly enhanced by the presence of electron-withdrawing groups. nih.gov For this compound, nucleophilic attack is anticipated to occur at the carbon atom β to the sulfonyl group, leading to cleavage of the distal C-C bond of the cyclopropane ring. This results in the formation of a stabilized carbanion, which can then be protonated or react with an electrophile to afford the final product.

In some cases, nucleophilic attack can lead to ring expansion. For example, the reaction of alkynyl cyclopropanes with arylsulfonyl azides, in the presence of copper and silver catalysts, results in a regioselective ring expansion to form highly substituted cyclobutenes. nih.gov This transformation proceeds through the formation of a triazole intermediate, followed by carbene formation and subsequent ring expansion of the cyclopropyl (B3062369) carbene.

Table 1: Representative Nucleophilic Ring-Opening Reactions of Activated Cyclopropanes

| Nucleophile | Activated Cyclopropane | Product | Reference |

| Thiophenolate | Cyclopropane-1,1-dicarbonitrile | 2-(2-((4-methoxyphenyl)thio)ethyl)malononitrile | researchgate.net |

| Sodium Azide | Indanone-derived spirocyclopropane | Ring-opened azido-adduct | nih.gov |

This table presents examples of nucleophilic ring-opening reactions of cyclopropanes activated by electron-withdrawing groups, analogous to the expected reactivity of this compound.

Transition Metal-Catalyzed Ring Opening and C-C Bond Activation

Transition metals are potent catalysts for the activation of the C-C bonds in cyclopropanes, including those in vinylcyclopropane (B126155) systems. wikipedia.orgnih.govnih.gov The interaction of the metal with the strained ring can lead to a variety of transformations, including the formation of metallacyclobutanes and catalytic Heck-type reactions.

A fundamental step in the transition metal-catalyzed reactions of cyclopropanes is the oxidative addition of a C-C bond to the metal center, resulting in the formation of a metallacyclobutane intermediate. wikipedia.org This process is favored due to the high ring strain of the cyclopropane. For vinylcyclopropanes, oxidative addition typically occurs at the bond proximal to the vinyl group. wikipedia.org The resulting metallacyclobutane can then undergo further reactions, such as reductive elimination or insertion of other molecules, to form a variety of products. While specific examples with this compound are not detailed in the literature, its vinylcyclopropane scaffold suggests it would be a suitable substrate for such transformations.

Vinylcyclopropanes can participate in palladium-catalyzed Heck-type reactions, which can lead to ring expansion. chemrxiv.org In these reactions, an aryl or vinyl halide undergoes oxidative addition to a palladium(0) catalyst, followed by insertion of the vinylcyclopropane. The subsequent steps can involve a nih.govscispace.com-migratory shift of the palladium atom, which facilitates the ring expansion of the cyclopropane moiety. This strategy has been successfully applied to fused bicyclic vinylcyclopropanes to synthesize various heterocyclic and carbocyclic systems. chemrxiv.org The electron-withdrawing nature of the methanesulfonyl group in this compound would likely influence the electronic properties of the vinyl group and its reactivity in the Heck coupling manifold.

Reactions Involving the Vinyl Sulfone Group

The vinyl sulfone moiety in this compound is a potent Michael acceptor, making it susceptible to conjugate addition reactions with a wide range of nucleophiles. This reactivity is a hallmark of vinyl sulfones and is driven by the strong electron-withdrawing capacity of the sulfonyl group, which polarizes the carbon-carbon double bond.

Studies on the reactivity of vinyl sulfones have shown that they react selectively and rapidly with thiols in Michael addition reactions. rsc.org In competitive experiments with acrylates, vinyl sulfones exhibit significantly higher reaction rates, demonstrating their high electrophilicity. rsc.org This suggests that this compound would readily undergo conjugate addition with nucleophiles such as thiols, amines, and carbanions at the β-carbon of the vinyl group. The reaction would proceed to form a stabilized α-sulfonyl carbanion, which is then protonated to yield the 1,4-addition product. The integrity of the cyclopropane ring is expected to be maintained under these conditions, provided that the reaction is carried out in the absence of reagents that could induce its opening.

Quantum-chemical calculations have been employed to understand and predict the reactivity of vinyl sulfones with thiols, indicating that the substitution pattern on the vinyl sulfone can modulate its reactivity from irreversible to reversible. rsc.org

Table 2: Reactivity of Vinyl Sulfones in Thiol-Michael Addition

| Vinyl Sulfone | Thiol | Catalyst | Key Finding | Reference |

| Ethyl Vinyl Sulfone | Hexanethiol | Base/Nucleophile | Reacts ~7 times faster than Hexyl Acrylate | rsc.org |

| Various substituted vinyl sulfones | 2-Phenylethanethiol | - | Reactivity correlates with quantum-chemical predictions | rsc.org |

This table highlights the high reactivity and selectivity of the vinyl sulfone moiety in Michael addition reactions, which is a key feature of the chemical behavior of this compound.

Chemo- and Regioselective Transformations of the Coupled System

The dual functionality of this compound raises important questions of selectivity, as reactions can potentially occur at either the vinyl sulfone unit or the cyclopropane ring.

Chemoselectivity is highly dependent on the reaction conditions and reagents employed.

Reactions at the Vinyl Sulfone: Under nucleophilic or basic conditions, reactivity is almost exclusively centered on the vinyl sulfone moiety. Michael additions and polar cycloadditions occur readily due to the powerful electron-withdrawing effect of the sulfone group, while the cyclopropane ring, being relatively non-polar and sterically accessible, remains inert. scripps.edursc.org

Reactions involving the Cyclopropane Ring: The strained three-membered ring is susceptible to cleavage and rearrangement under different conditions. Transition-metal catalysis (e.g., Pd, Rh, Ni), photochemical irradiation, or thermal activation can initiate ring-opening of the vinylcyclopropane system. researchgate.netresearchgate.net For example, kinetic studies of a thiyl-radical-catalyzed VCP cycloaddition show that the ring-opening of the cyclopropane is the rate- and enantio-determining step. nih.gov These methods typically generate radical or organometallic intermediates that lead to rearranged products or participate in further cycloadditions, often leaving the sulfone group intact or incorporating it into the final structure.

Therefore, a clear differentiation in reactivity can be achieved: polar, ionic reactions target the vinyl sulfone, whereas radical, photochemical, or transition-metal-catalyzed pathways can be used to engage the vinylcyclopropane unit.

The methanesulfonyl group is the dominant directing group in most transformations of this compound.

In Nucleophilic Additions: The –SO₂CH₃ group is a powerful electron-withdrawing group that functions as a strong activating and directing group. It dictates the regioselectivity of Michael additions, directing incoming nucleophiles exclusively to the β-position. wikipedia.org

In Cycloadditions: In its role as a 2π component, the sulfone group lowers the LUMO energy of the alkene, enhancing its reactivity as an electrophile in Diels-Alder and 1,3-dipolar cycloadditions. acs.org This electronic influence also controls the regiochemical outcome of the cycloaddition, favoring adducts where the nucleophilic center of the reaction partner adds to the β-carbon.

In Ring-Opening Reactions: While the sulfone group is not directly involved in the cleavage of the cyclopropane ring, its electronic influence on the adjacent vinyl group can affect the stability of intermediates formed during transition-metal-catalyzed or radical-mediated ring-opening processes, thereby influencing the reaction pathway and product distribution.

Mechanistic Investigations and Stereochemical Aspects

Reaction Mechanism Elucidation for Synthesis and Transformations

The construction of the strained cyclopropane (B1198618) ring attached to a vinyl sulfone moiety can be achieved through various synthetic strategies, each proceeding through distinct mechanistic pathways. The elucidation of these mechanisms involves identifying key reactive intermediates and determining the nature of the bond-forming steps.

The formation of the cyclopropane ring in molecules like (1-methanesulfonylethenyl)cyclopropane often involves highly reactive intermediates that facilitate the transfer of a C1 unit to the parent alkene.

Carbenes : Carbenes are neutral, six-electron species that are highly reactive and can add to alkenes to form cyclopropanes. masterorganicchemistry.com They can be generated from various precursors, such as diazo compounds under photolytic, thermal, or metal-catalyzed conditions. researchgate.net For instance, transition-metal-catalyzed reactions involving diazo compounds proceed via metallocarbene intermediates. These species are involved in numerous transformations, including cyclopropanation, C-H/X-H insertion, and ylide formation. researchgate.net While effective, the use of potentially explosive diazo compounds has led to the development of alternative carbene sources. uwaterloo.ca Phenyliodonium ylides, for example, can serve as safer carbene precursors using rhodium or copper catalysis. organic-chemistry.org

Ylides : Sulfur ylides are particularly important reagents for the cyclopropanation of electron-deficient alkenes, such as those bearing a methanesulfonyl group. researchgate.netorganic-chemistry.org The reaction is initiated by a nucleophilic Michael addition of the ylide to the alkene, forming a betaine (B1666868) intermediate. This is followed by an intramolecular nucleophilic substitution (ring closure) that expels the sulfide (B99878) leaving group to form the cyclopropane ring. nih.gov The reactivity and selectivity of these ylides can be modulated by altering the heteroatoms and ligands, providing access to diverse cyclic compounds. nih.gov In some cases, palladium catalysis can be used for [2+1] annulations of sulfoxonium ylides to form cyclopropane skeletons. rsc.org

Metallocyclobutanes : While more commonly associated with olefin metathesis, metallocyclobutane intermediates are not typically invoked in the primary synthesis of cyclopropanes from alkenes via C1 transfer. However, transformations of existing cyclopropane structures can involve organometallic complexes and related cyclic intermediates.

The mechanism of cyclopropanation significantly influences the stereochemical outcome of the reaction.

Concerted Processes : The addition of free carbenes or carbenoids (like in the Simmons-Smith reaction) to an alkene is generally a concerted process. masterorganicchemistry.com In this mechanism, the two new carbon-carbon bonds are formed simultaneously. A key consequence of a concerted mechanism is stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product. masterorganicchemistry.com

Stepwise Processes : In contrast, cyclopropanation using sulfur ylides is a classic example of a stepwise process. nih.gov The reaction proceeds through a distinct, charge-separated betaine intermediate formed after the initial Michael addition. This intermediate must undergo bond rotation before the final ring-closing step. The relative rates of bond rotation and ring closure determine the final diastereoselectivity of the product. This stepwise nature allows for the possibility of controlling the stereochemistry by influencing the stability of the intermediate conformations. The vinylcyclopropane (B126155) rearrangement, a transformation that vinylcyclopropanes can undergo, has also been debated for decades as to whether it proceeds through a concerted or a stepwise diradical mechanism, with the pathway being highly substrate-dependent. wikipedia.org

Modern synthetic methods have introduced novel mechanistic paradigms that combine radical and ionic chemistry. These "radical-polar crossover" reactions provide powerful tools for constructing complex molecules under mild conditions. thieme-connect.dersc.org

One such strategy applicable to cyclopropane synthesis involves a photoredox-mediated Giese-type radical addition to a homoallylic substrate, followed by a single electron reduction of the resulting radical adduct to an anion. nih.gov This anion then undergoes an intramolecular substitution to close the cyclopropane ring. nih.gov This annulation process demonstrates excellent functional group tolerance and proceeds under mild visible light irradiation. organic-chemistry.orgnih.gov This approach merges the advantages of radical chemistry (for C-C bond formation) and polar chemistry (for ring closure), overcoming limitations inherent to each individual pathway. rsc.org

Stereochemical Control and Selectivity in this compound Synthesis

Achieving high levels of stereocontrol is a central challenge in organic synthesis. For this compound, which contains stereocenters and geometric isomers, controlling both relative (diastereo-) and absolute (enantio-) stereochemistry is paramount.

Diastereoselectivity refers to the preferential formation of one diastereomer over another. In the synthesis of substituted cyclopropanes, this typically relates to the cis/trans relationship between substituents on the ring.

The cyclopropanation of electron-poor dienes and alkenes using stabilized sulfur ylides often proceeds with high diastereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org This selectivity arises from the stepwise mechanism, where the intermediate can adopt the most thermodynamically stable conformation prior to ring closure to minimize steric interactions. New methods utilizing the electrolysis of thianthrene (B1682798) in the presence of alkenes have also been shown to produce cyclopropanes with high diastereoselectivity. nih.gov

Table 1: Examples of Diastereoselective Cyclopropanation of Activated Alkenes

| Alkene Substrate | Reagent | Catalyst/Conditions | Diastereomeric Ratio (trans:cis) |

|---|---|---|---|

| Electron-Poor Dienes | Aryl-stabilized sulfonium (B1226848) ylides | Base | >95:5 |

| Unactivated Alkenes | Methylene pronucleophiles | Thianthrene, Electrolysis | High |

| Allylic Alcohols | Bis(iodomethyl)zinc | Titanium-TADDOLate | High |

This table presents generalized data for classes of compounds similar to the precursors of this compound, based on findings in sources. organic-chemistry.orgorganic-chemistry.orgnih.gov

The synthesis of a single enantiomer of a chiral cyclopropane requires an asymmetric reaction, which can be achieved using chiral catalysts, reagents, or auxiliaries.

Catalytic Asymmetric Cyclopropanation : This is a highly efficient strategy where a small amount of a chiral catalyst generates a large quantity of enantioenriched product. Chiral transition metal complexes (e.g., based on copper, rhodium, or palladium) are widely used to catalyze the decomposition of diazo compounds, leading to the enantioselective transfer of a carbene to an alkene. organic-chemistry.org Biocatalysis, using engineered enzymes like myoglobin, has also emerged as a powerful method for highly diastereo- and enantioselective cyclopropanation. rochester.edu

Michael Initiated Ring Closure (MIRC) : The MIRC reaction is a versatile method for generating cyclopropanes with excellent enantioselectivity. rsc.org This can be achieved by using chiral phase-transfer catalysts, chiral ylides derived from chiral sulfonium salts, or by attaching a chiral auxiliary to the Michael acceptor. organic-chemistry.orgnih.gov For example, using a camphor-derived sulfonium salt can produce asymmetric cyclohexadiene epoxides with high enantiomeric excesses. nih.gov

Table 2: Approaches to Enantioselective Cyclopropane Synthesis

| Method | Chiral Source | Typical Enantiomeric Excess (ee) |

|---|---|---|

| Myoglobin-Mediated Carbene Transfer | Engineered Myoglobin | Up to 99.9% |

| MIRC with Chiral Ylides | Camphor-derived sulfonium salt | High |

| MIRC with Chiral Catalysts | Cinchona-derived ammonium (B1175870) salts | Up to 99% |

This table summarizes findings for enantioselective syntheses of various cyclopropane and related cyclic structures from the literature. nih.govrochester.edunih.gov

Mechanistic Studies of Ring-Opening Processes

The ring-opening of vinylidenecyclopropanes (VDCPs), a class of compounds to which this compound belongs, is a key step in various transition metal-catalyzed transformations. These processes often proceed through complex mechanistic pathways involving the formation of reactive intermediates. This section delves into the mechanistic investigations of these ring-opening processes, with a focus on palladium-catalyzed reactions. The insights are primarily drawn from studies on structurally related vinylidenecyclopropanes, as specific mechanistic studies on this compound are not extensively documented in publicly available research.

Investigations intoresearchgate.netnih.gov-Palladium Migration

Detailed investigations into a specific " researchgate.netnih.gov-Palladium Migration" pathway for this compound or closely related vinylidenecyclopropanes have not been prominently featured in the reviewed literature. Mechanistic studies on palladium-catalyzed reactions of VDCPs generally focus on other key steps such as oxidative addition, the formation of palladacyclic intermediates, and subsequent cycloadditions or rearrangements.

The typical mechanistic paradigm for palladium-catalyzed ring-opening of VDCPs involves the initial coordination of the palladium(0) catalyst to the vinylidenecyclopropane. This is followed by an oxidative addition step where the palladium inserts into one of the carbon-carbon bonds of the strained cyclopropane ring. The regioselectivity of this C-C bond cleavage (i.e., cleavage of the bond proximal or distal to the vinylidene group) is often a critical factor and can be influenced by the nature of the phosphine (B1218219) ligands attached to the palladium center. For instance, in the case of keto-vinylidenecyclopropanes, the use of different sterically bulky phosphine ligands can direct the selective cleavage of either the proximal or distal C–C bond. rsc.org

Following the oxidative addition, a palladacyclic intermediate is formed. This intermediate can then undergo various transformations, but a specific " researchgate.netnih.gov-Palladium Migration" as a distinct mechanistic step is not a commonly reported phenomenon in these systems. It is possible that such a migration could be a highly specific process occurring under particular reaction conditions or with a unique substrate that has not been widely studied. Without direct experimental or computational evidence for such a pathway in the context of this compound, this remains a speculative area.

Studies of Dipolar Species Formation

The formation of dipolar species, particularly zwitterionic π-allyl or π-propargyl palladium intermediates, is a well-documented and crucial aspect of the palladium-catalyzed ring-opening of vinylidenecyclopropanes. These dipolar intermediates are key to understanding the subsequent cycloaddition reactions that these substrates undergo.

In the presence of a palladium(0) catalyst, vinylidenecyclopropane-diesters are known to undergo a ring-opening process to form zwitterionic π-propargyl palladium species. researchgate.netnih.govrsc.org This transformation is initiated by the oxidative addition of the palladium catalyst to the cyclopropane ring. The resulting intermediate possesses both a nucleophilic center (often a carbanion stabilized by electron-withdrawing groups) and an electrophilic π-allyl or π-propargyl palladium moiety.

These zwitterionic intermediates are highly reactive and can participate in a variety of cycloaddition reactions with suitable trapping agents. The regioselectivity of these cycloadditions can often be controlled by the choice of phosphine ligand on the palladium catalyst. For example, in the reaction of vinylidenecyclopropane-diesters with p-quinone methides, the reaction can be switched between a [3+2] and a [4+2] cycloaddition by subtly changing the phosphine ligand. researchgate.net

Computational studies, specifically Density Functional Theory (DFT) calculations, have provided significant insights into the formation and reactivity of these dipolar species. For instance, in the palladium-catalyzed intramolecular [3+2] cycloaddition of (E)- and (Z)-ene-vinylidenecyclopropanes, DFT calculations have elucidated the reaction pathway, starting from the coordination of the palladium complex to the distal C-C bond of the cyclopropane, followed by oxidative cyclometallation to form a palladacyclic intermediate. This intermediate effectively behaves as a three-carbon dipolar synthon for the subsequent cycloaddition.

The table below summarizes the calculated energy barriers for key steps in the formation of a palladacyclic intermediate from an (E)-ene-vinylidenecyclopropane, which is a precursor to the reactive dipolar species.

| Step | Intermediate/Transition State | ΔG (kcal/mol) |

| Palladium Coordination | 2-Int1 | -0.8 |

| Oxidative Cyclometallation | 2-Ts1 | +6.5 |

| Palladacyclic Intermediate | 2-Int2 | - |

| Data derived from DFT calculations on a model system. |

Furthermore, control experiments lend support to the proposed mechanisms involving dipolar intermediates. For example, the reaction of substrates lacking the cyclopropane moiety often does not proceed under the standard reaction conditions, highlighting the essential role of the strained ring in the formation of the reactive species. rsc.org The characterization of these transient zwitterionic species can be challenging experimentally, but their existence is strongly supported by the nature of the observed products and computational modeling. researchgate.net

In the context of this compound, the electron-withdrawing methanesulfonyl group would be expected to stabilize the anionic portion of a zwitterionic intermediate formed upon palladium-catalyzed ring-opening, analogous to the ester groups in the widely studied VDCP-diesters. This would render it a suitable substrate for similar palladium-catalyzed cycloaddition reactions proceeding through a dipolar intermediate.

Computational and Theoretical Chemistry Studies on 1 Methanesulfonylethenyl Cyclopropane

Electronic Structure and Bonding Analysis

The unique combination of a cyclopropane (B1198618) ring and a methanesulfonylethenyl group gives rise to a complex electronic structure. Understanding this structure is fundamental to predicting the molecule's chemical behavior.

The cyclopropane ring is characterized by significant ring strain, a combination of angle strain due to its 60° C-C-C bond angles and torsional strain from eclipsed C-H bonds. maricopa.edulibretexts.org The conventional strain energy of cyclopropane is estimated to be around 27.8 kcal/mol. researchgate.net This inherent strain is a major driver for its reactivity. nih.gov Quantum mechanical calculations are essential for quantifying the strain energy in substituted cyclopropanes. The introduction of the methanesulfonylethenyl substituent is expected to modulate this strain.

The bonding in cyclopropane is often described by the Walsh model, which depicts the C-C bonds as being bent, containing significant p-character, and forming a set of frontier molecular orbitals (HOMOs) with π-like symmetry. researchgate.net These high-energy orbitals allow the cyclopropane ring to act as a σ-donor. Ab initio multireference configuration interaction calculations on the parent cyclopropane have shown a complex electronic spectrum dominated by valence-excited states. researchgate.net

In (1-Methanesulfonylethenyl)cyclopropane, a key feature is the interaction between the Walsh orbitals of the cyclopropyl (B3062369) ring and the π-system of the vinyl sulfone group. Quantum mechanical studies can map these orbital interactions, revealing the extent of electronic communication between the two moieties. The electron-withdrawing nature of the methanesulfonyl group leads to a polarization of the C=C double bond and influences the electron density distribution throughout the cyclopropyl ring. This interaction can affect the lengths of the cyclopropane C-C bonds, with theoretical studies on other substituted cyclopropanes showing that the distal C-C bond (opposite to the substituent) can be shorter than the vicinal bonds. researchgate.netsmu.edu Natural Bond Orbital (NBO) analysis is a common computational tool used to study these interactions, revealing extra p-character in the C-C bonds of the cyclopropyl ring which contributes to their reactivity. researchgate.net

The electronic properties and subsequent reactivity of this compound can be finely tuned by introducing additional substituents. Computational studies, particularly using Density Functional Theory (DFT), are highly effective for predicting these effects. boisestate.edumdpi.com By systematically varying substituents on either the cyclopropyl ring or the vinyl group, it is possible to modulate properties such as the HOMO-LUMO gap, dipole moment, and the distribution of electrostatic potential.

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have predictable effects on the electronic structure. mdpi.com For instance, placing an EDG on the cyclopropyl ring would enhance its ability to donate electron density to the vinyl sulfone acceptor, potentially lowering the LUMO energy and increasing the molecule's susceptibility to nucleophilic attack. Conversely, an EWG on the vinyl group would further decrease the LUMO energy, making the molecule a more potent electrophile. DFT calculations can quantify these changes, providing valuable data for designing molecules with specific reactivity profiles. boisestate.edumdpi.com

The following interactive table illustrates the predicted effects of hypothetical substituents at the C2 position of the cyclopropyl ring on key electronic properties, based on general principles observed in computational studies of substituted organic molecules. mdpi.commdpi.com

| Substituent (at C2) | Type | Predicted Effect on HOMO Energy | Predicted Effect on LUMO Energy | Predicted Effect on HOMO-LUMO Gap | Predicted Effect on Dipole Moment |

| -H (Reference) | Neutral | Baseline | Baseline | Baseline | Baseline |

| -CH₃ | EDG | Increase | Slight Increase | Decrease | Slight Increase |

| -OCH₃ | Strong EDG | Significant Increase | Increase | Decrease | Increase |

| -F | EWG | Decrease | Decrease | Slight Change | Increase |

| -CN | Strong EWG | Significant Decrease | Significant Decrease | Slight Change | Significant Increase |

Note: These are qualitative predictions based on established principles of substituent effects. Actual values would require specific DFT calculations.

These computational predictions are crucial for understanding structure-reactivity relationships. For example, a smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov Parabolic Hammett relationships, where both electron-donating and electron-withdrawing substituents increase reactivity compared to an unsubstituted analogue, have been observed in the ring-opening of other electrophilic cyclopropanes. nih.govnih.gov

Reaction Pathway Elucidation and Energetic Profiles

Computational chemistry is instrumental in mapping the detailed mechanisms of chemical reactions, identifying transition states and intermediates, and calculating the associated energy barriers.

The this compound molecule is an excellent Michael acceptor due to the electron-withdrawing sulfonyl group. masterorganicchemistry.com The Michael addition of a nucleophile is a key reaction type. youtube.com DFT calculations, often using functionals like B3LYP, are widely employed to model the reaction pathway of such processes. beilstein-journals.orgacs.org

A typical DFT study of a Michael addition would involve:

Geometry Optimization: Calculating the lowest-energy structures of the reactants, intermediates, transition states, and products.

Frequency Calculations: Confirming that reactants and products are true minima on the potential energy surface (no imaginary frequencies) and that transition states are first-order saddle points (one imaginary frequency).

Energy Calculations: Determining the electronic energies to construct a reaction energy profile. This profile reveals the activation energy (the energy difference between reactants and the transition state), which is the primary determinant of the reaction rate.

The mechanism involves the nucleophile attacking the β-carbon of the vinyl group, leading to an enolate intermediate which is then protonated. DFT can precisely model the geometry of the transition state and the charge distribution, providing insights into the factors that stabilize it.

The table below presents hypothetical activation energies (ΔG‡) and reaction energies (ΔG_rxn) for the Michael addition of different nucleophiles to this compound, illustrating the type of data obtained from DFT calculations.

| Nucleophile | Solvent | Calculated ΔG‡ (kcal/mol) | Calculated ΔG_rxn (kcal/mol) |

| CH₃S⁻ | DMSO | 12.5 | -25.0 |

| CN⁻ | DMSO | 15.2 | -30.5 |

| (CH₃)₂NH | Acetonitrile | 18.8 | -15.3 |

| H₂O | Water | 28.4 | -5.1 |

Note: These values are illustrative and represent typical ranges for such reactions. Softer, more polarizable nucleophiles like thiolate (CH₃S⁻) are expected to have lower activation barriers.

While DFT is excellent for stationary points on a potential energy surface, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulates the motion of atoms by solving Newton's equations of motion, allowing for the exploration of the conformational landscape and the dynamics of reaction events.

For this compound, a key conformational freedom is the rotation around the single bond connecting the cyclopropyl ring and the vinyl group. Similar to vinylcyclopropane (B126155), it is expected to exist as a mixture of conformers, likely s-trans (or anti) and s-cis (or syn), with gauche forms also possible. researchgate.net MD simulations can explore the potential energy surface associated with this rotation, determine the relative populations of each conformer at a given temperature, and calculate the energy barriers for interconversion between them.

| Conformer | Dihedral Angle (C-C-C=C) | Expected Relative Energy (kcal/mol) | Expected Population at 298 K |

| s-trans (anti) | ~180° | 0.0 (most stable) | High |

| Gauche | ~60° | 1.0 - 2.0 | Moderate |

| s-cis (syn) | ~0° | > 3.0 (high steric hindrance) | Low |

MD simulations can also be used to study reaction dynamics, for example, by simulating the approach of a nucleophile to the molecule and observing the trajectory that leads to the reaction. This can reveal the role of solvent molecules and dynamic conformational changes during the reaction process.

Design and Prediction of Novel Reactivity

Computational chemistry not only explains observed reactivity but can also predict new, undiscovered chemical transformations. The structure of this compound, often referred to as a donor-acceptor cyclopropane, makes it a prime candidate for various cycloaddition reactions. dntb.gov.ua

The combination of the electron-donating cyclopropyl group and the electron-accepting vinyl sulfone moiety allows it to act as a 1,3-dipole equivalent. Upon ring opening initiated by a Lewis acid or a nucleophile, a zwitterionic intermediate can be formed, which can then be trapped by a dipolarophile in a [3+2] cycloaddition reaction to form five-membered rings. researchgate.net Theoretical studies can be used to predict the feasibility of such reactions. By calculating the activation energies for different potential dipolarophiles, computational chemists can screen for the most promising reaction partners. DFT calculations can also predict the regioselectivity and stereoselectivity of these cycloadditions, guiding synthetic efforts.

Furthermore, computational methods can aid in the design of catalysts for reactions involving this compound. For example, theoretical calculations can model the interaction of the substrate with a chiral Lewis acid catalyst, explaining the origin of enantioselectivity and helping to design more effective catalysts for asymmetric transformations. acs.org The prediction of electrophilicity parameters and nucleophilicity parameters through computational means allows for a quantitative prediction of reaction rates with a wide range of partners, accelerating the discovery of novel reactions. researchgate.net

No Publicly Available Research Found for

Following a comprehensive search of publicly available scientific literature and databases, no specific computational or theoretical chemistry studies were identified for the compound this compound. The requested analysis, focusing on the computational screening of catalytic systems and predictive modeling for selectivity in complex reactions involving this specific molecule, does not appear to have been published.

Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content for the specified sections and subsections, as no such information is currently available.

Advanced Applications in Organic Synthesis

Building Blocks for Polycyclic and Heterocyclic Frameworks

The inherent ring strain of the cyclopropane (B1198618) and the electrophilic nature of the vinyl sulfone in (1-Methanesulfonylethenyl)cyclopropane make it an exceptional precursor for the synthesis of intricate polycyclic and heterocyclic systems. Its reactivity has been harnessed in various synthetic strategies, including cycloaddition reactions and radical-mediated cyclizations, to construct complex scaffolds.

One notable application involves a photocatalytic approach to generate spirocyclic vinyl sulfones. nih.govrsc.org While not starting from this compound itself, a conceptually similar process utilizes an allylcyclopropane sulfonyl chloride. In this methodology, a sulfonyl radical, generated via single-electron transfer, adds to an alkynyl group. The resulting vinyl radical then undergoes a cyclization cascade, leading to the formation of complex spirocyclic systems. nih.gov This strategy highlights the potential of cyclopropane-containing sulfonyl compounds to participate in radical cascades for the construction of polycyclic frameworks.

Furthermore, vinylcyclopropanes are known to participate in [3+2] cycloaddition reactions. These reactions are powerful tools for the construction of five-membered rings, which are common motifs in polycyclic natural products. scispace.com The electron-withdrawing methanesulfonyl group in this compound is expected to activate the vinyl moiety, making it a competent partner in such cycloadditions. For instance, visible-light-mediated intermolecular [3+2] cycloadditions between vinylcyclopropanes and acetylenic sulfones have been developed to generate highly substituted cyclopentenes within a polycyclic framework. scispace.com

The reactivity of the vinyl sulfone group as a Michael acceptor and a dienophile in Diels-Alder reactions further expands its utility in building cyclic systems. nih.govresearchgate.net The cyclopropane ring can influence the stereochemical outcome of these reactions and can be involved in subsequent rearrangements to afford complex polycyclic structures.

| Reaction Type | Reactant Partner | Resulting Framework | Key Features |

| Radical Cyclization | Alkynes | Spirocyclic Vinyl Sulfones | Photocatalytic, tandem reaction, formation of complex scaffolds. nih.gov |

| [3+2] Cycloaddition | Acetylenic Sulfones | Polycyclic Cyclopentenes | Visible-light mediated, strain-release driven. scispace.com |

| 1,3-Dipolar Cycloaddition | Azomethine Imines | Functionalized Tricycles | Formation of nitrogen-containing heterocycles. nih.gov |

Strategy in Natural Product and Active Pharmaceutical Ingredient Synthesis

The unique chemical properties of this compound make it an attractive building block for the synthesis of biologically active molecules, including natural products and active pharmaceutical ingredients (APIs). The vinyl sulfone moiety is a known pharmacophore and has been incorporated into numerous drug candidates for its ability to act as a Michael acceptor, covalently modifying biological targets. nih.govnih.gov

The incorporation of a cyclopropane ring can impart favorable pharmacological properties to a molecule, such as increased metabolic stability and improved binding affinity, by introducing conformational rigidity. nih.gov The combination of the vinyl sulfone and cyclopropane motifs in a single building block therefore offers a powerful strategy for the design and synthesis of novel therapeutic agents.

While direct applications of this compound in the total synthesis of specific natural products or APIs are not yet extensively documented, the utility of both vinyl sulfones and cyclopropanes in medicinal chemistry is well-established. For example, the vinyl sulfone motif is present in various lead compounds and drug candidates with applications in chemotherapy and neuroprotection. nih.gov The development of synthetic routes utilizing this compound is anticipated to provide access to novel analogues of these compounds with potentially improved therapeutic profiles.

Methodologies for Stereoselective Construction of Complex Molecules

The development of stereoselective methods is crucial for the synthesis of complex, three-dimensional molecules. This compound offers several opportunities for stereocontrol in organic synthesis. The stereochemistry of the cyclopropane ring can be established prior to its elaboration, and this chirality can be transferred to new stereocenters during subsequent reactions.

For instance, the cyclopropanation of electron-poor dienes with sulfur ylides can produce vinylcyclopropanes with high regio- and stereocontrol. organic-chemistry.org This approach could be adapted for the stereoselective synthesis of precursors to this compound.

Furthermore, the reactions of the vinyl sulfone moiety, such as Michael additions and cycloadditions, can be rendered stereoselective through the use of chiral catalysts or auxiliaries. The rigid structure of the cyclopropane ring can also exert a significant directing effect on the facial selectivity of these reactions.

While specific stereoselective methodologies employing this compound are still an emerging area of research, the principles of asymmetric synthesis applied to related vinylcyclopropanes and vinyl sulfones provide a strong foundation for future developments. The combination of a chiral cyclopropane unit with enantioselective transformations of the vinyl sulfone group holds immense potential for the asymmetric synthesis of complex molecules.

| Stereoselective Approach | Key Transformation | Potential Outcome |

| Chiral Pool Synthesis | Starting from enantiopure cyclopropanes | Transfer of chirality to products |

| Asymmetric Catalysis | Michael addition to the vinyl sulfone | Enantioselective formation of C-C or C-X bonds |

| Substrate Control | Diastereoselective cycloadditions | Control of relative stereochemistry |

Conclusion and Future Directions

Current Understanding and Research Gaps

A thorough review of available scientific literature indicates that (1-Methanesulfonylethenyl)cyclopropane is not a well-documented compound. No specific studies detailing its properties, synthesis, or reactivity were identified. This lack of information constitutes a significant research gap. The foundational knowledge regarding its stability, spectral data, and physical properties is currently unavailable.

The broader field of cyclopropane (B1198618) chemistry is well-established, with numerous methods for the synthesis of cyclopropane rings and the study of their unique reactivity. marquette.edu Similarly, vinyl sulfones are recognized as valuable Michael acceptors and dienophiles in various organic transformations. However, the specific combination of these functionalities in the structure of this compound remains an uncharted area of chemical research.

Challenges and Opportunities in this compound Chemistry

The primary challenge in the study of this compound is the development of a reliable and efficient synthetic route. The inherent ring strain of the cyclopropane moiety, coupled with the electron-withdrawing nature of the methanesulfonyl group, may present synthetic hurdles. Potential synthetic strategies could involve the olefination of a cyclopropyl (B3062369) methyl ketone followed by oxidation, or the cyclopropanation of a pre-functionalized vinyl sulfone.

Despite these challenges, the unique structural features of this compound offer intriguing opportunities for novel chemical transformations. The activated double bond is a prime candidate for various cycloaddition reactions, potentially leading to the synthesis of complex polycyclic systems. nih.gov For instance, its use as a dienophile in Diels-Alder reactions or in [3+2] cycloadditions could provide access to novel molecular scaffolds of interest in medicinal chemistry and materials science. nih.govnih.gov The presence of the cyclopropane ring could also influence the stereochemical outcome of such reactions, offering a pathway to stereochemically rich products.

Outlook for Novel Synthetic Applications and Mechanistic Discoveries

The future study of this compound holds promise for significant advancements in synthetic methodology and mechanistic understanding. Should a viable synthetic route be established, the exploration of its reactivity profile could uncover novel chemical transformations.

Potential areas for future research include:

Asymmetric Catalysis: The development of enantioselective syntheses of chiral derivatives of this compound could open avenues for its use as a chiral building block in the synthesis of complex molecules.

Domino Reactions: The combination of the reactive vinyl sulfone and the strained cyclopropane ring could be exploited in the design of novel domino reaction cascades, allowing for the rapid construction of molecular complexity from simple starting materials.

Mechanistic Studies: Detailed mechanistic investigations of reactions involving this compound could provide fundamental insights into the interplay between the electronic effects of the sulfonyl group and the steric and electronic properties of the cyclopropane ring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.